N-(2,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

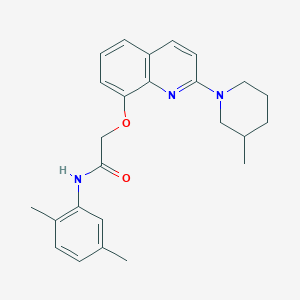

This compound features an acetamide backbone with two distinct moieties:

- Aromatic substituent: A 2,5-dimethylphenyl group attached to the acetamide nitrogen.

- Quinoline-piperidine hybrid: A quinolin-8-yloxy group substituted at the 2-position with a 3-methylpiperidin-1-yl group.

However, its exact biological targets remain unspecified in the provided evidence.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-17-9-10-19(3)21(14-17)26-24(29)16-30-22-8-4-7-20-11-12-23(27-25(20)22)28-13-5-6-18(2)15-28/h4,7-12,14,18H,5-6,13,15-16H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEJNBVOJMUSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=C(C=CC(=C4)C)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C25H29N3O2

- Molecular Weight : 403.5 g/mol

- CAS Number : 921807-63-8

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the coupling of 2,5-dimethylphenyl derivatives with quinoline-based moieties. The synthesis typically involves the use of standard organic reactions such as nucleophilic substitution and coupling reactions to achieve the desired structure.

This compound exhibits its biological effects primarily through the modulation of specific receptors and enzymes involved in cellular signaling pathways. The compound has shown promise as an inhibitor of certain kinases and topoisomerases, which are critical in cancer cell proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound possesses significant anticancer activity against various cell lines. It has been evaluated for its effects on:

- Breast Cancer : Exhibited cytotoxic effects at low micromolar concentrations.

- Colon Cancer : Induced apoptosis in colon cancer cell lines.

- Lung and Prostate Cancer : Similar anticancer effects were noted, with mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

The compound's ability to inhibit topoisomerase II has been particularly noted, leading to disrupted DNA replication in cancer cells, which is a crucial mechanism for its anticancer activity .

Receptor Interactions

The compound also interacts with various G protein-coupled receptors (GPCRs), particularly those involved in neuropeptide signaling pathways. Its role as an orexin receptor antagonist has been explored, indicating potential applications in sleep disorders and metabolic diseases .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that this compound inhibited cell growth effectively in multiple cancer cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents like etoposide .

- Animal Models : In vivo studies using murine models have shown that the compound can reduce tumor size significantly without notable toxicity to normal tissues. These studies support its potential as a lead candidate for further development in cancer therapy .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Weight | 403.5 g/mol |

| CAS Number | 921807-63-8 |

| Anticancer Activity | Effective against breast, colon, lung, and prostate cancers |

| Mechanism | Topoisomerase II inhibition; ROS induction |

| Receptor Modulation | Orexin receptor antagonist |

Comparison with Similar Compounds

Structural Analogues from Pesticide Chemistry ()

Several chloroacetamide herbicides share the acetamide backbone but differ in substituents:

| Compound Name | Substituents | Key Features | Application |

|---|---|---|---|

| Alachlor | 2-chloro, N-(2,6-diethylphenyl), N-(methoxymethyl) | Chlorine atom, methoxymethyl group | Herbicide |

| Pretilachlor | 2-chloro, N-(2,6-diethylphenyl), N-(2-propoxyethyl) | Propoxyethyl chain | Herbicide |

| Target Compound | N-(2,5-dimethylphenyl), 2-(quinolin-8-yloxy) with 3-methylpiperidine | Quinoline-piperidine hybrid, no chlorine | Undefined (likely non-pesticidal) |

Key Differences :

Aromatic Substituted Acetamides ()

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide:

Comparison :

- The 2,5-dimethylphenyl group in the target compound may alter steric hindrance and binding affinity compared to the 2,6-dimethyl isomer.

Quinoline-Containing Acetamides ()

N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide monohydrate:

- Structure: N-methyl-N-phenyl acetamide with unsubstituted quinolin-8-yloxy group.

- Crystallography: Hydrate form with intermolecular hydrogen bonds involving the quinoline oxygen .

Key Contrasts :

- The target compound’s 3-methylpiperidin-1-yl substituent on quinoline likely enhances lipophilicity and membrane permeability compared to the unsubstituted quinoline in this analog.

- The 2,5-dimethylphenyl group may confer greater metabolic stability than the N-methyl-N-phenyl group.

Physicochemical and Functional Implications

Molecular Weight and Complexity

Substituent Effects

- Quinoline-piperidine moiety: May target heterocyclic-binding pockets in proteins (e.g., kinases or GPCRs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.